molecular formula C5H7Br B2909793 3-(Bromomethyl)cyclobut-1-ene CAS No. 75749-51-8

3-(Bromomethyl)cyclobut-1-ene

Cat. No.: B2909793
CAS No.: 75749-51-8
M. Wt: 147.015
InChI Key: MUQZNJRWIDZPDM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)cyclobut-1-ene is an organic compound characterized by a cyclobutane ring with a bromomethyl group attached to the second carbon of the ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)cyclobut-1-ene can be synthesized through the bromination of cyclobut-2-enylmethanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromide compound.

Industrial Production Methods: In an industrial setting, the production of cyclobut-2-enylmethyl bromide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)cyclobut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Tri-n-butyltin hydride: Used in reduction reactions to form alkenes and dienes.

    Triethylsilyl radicals: Employed in substitution reactions to generate cyclobut-2-enylmethyl radicals.

Major Products:

  • 3-Methylcyclobutene
  • Penta-1,3-diene
  • Penta-1,4-diene

Scientific Research Applications

3-(Bromomethyl)cyclobut-1-ene is utilized in various scientific research applications, including:

  • Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
  • Material Science: In the development of novel materials with unique properties.
  • Pharmaceuticals: Potential use in the synthesis of bioactive compounds and drug candidates.

Mechanism of Action

The mechanism of action of cyclobut-2-enylmethyl bromide involves the formation of cyclobut-2-enylmethyl radicals through bromine abstraction. These radicals can undergo ring-opening reactions to form pentadienyl radicals, which participate in further chemical transformations .

Comparison with Similar Compounds

  • Cyclobutylmethyl bromide
  • 3-Methylenecyclobutylmethyl bromide

Comparison: 3-(Bromomethyl)cyclobut-1-ene is unique due to its ability to form stable pentadienyl radicals upon ring-opening. This property distinguishes it from other cyclobutyl derivatives, which may not exhibit the same level of radical stability .

Properties

IUPAC Name

3-(bromomethyl)cyclobutene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-4-5-2-1-3-5/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQZNJRWIDZPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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